molecular formula C19H26ClNOS B12730883 Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride CAS No. 127906-68-7

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride

Cat. No.: B12730883
CAS No.: 127906-68-7
M. Wt: 351.9 g/mol
InChI Key: IFGDEPNKTAIBGU-UHFFFAOYSA-N
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Description

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is a chemical compound with the molecular formula C19H25NOS·HCl and a molecular weight of 351.97 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride typically involves the reaction of 3-mercaptophenol with 2-(chloromethyl)dipropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dipropylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

127906-68-7

Molecular Formula

C19H26ClNOS

Molecular Weight

351.9 g/mol

IUPAC Name

3-[2-[(dipropylamino)methyl]phenyl]sulfanylphenol;hydrochloride

InChI

InChI=1S/C19H25NOS.ClH/c1-3-12-20(13-4-2)15-16-8-5-6-11-19(16)22-18-10-7-9-17(21)14-18;/h5-11,14,21H,3-4,12-13,15H2,1-2H3;1H

InChI Key

IFGDEPNKTAIBGU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC1=CC=CC=C1SC2=CC=CC(=C2)O.Cl

Origin of Product

United States

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